ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride
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Description
Ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C25H28BrClN2O6 and its molecular weight is 567.9 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 5-(acetyloxy)-6-bromo-1-(4-methoxyphenyl)-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate hydrochloride is 566.08193 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate; hydrochloride is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by an indole core and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
- Molecular Formula : C25H28BrClN2O5
- Molecular Weight : 551.9 g/mol
- CAS Number : 88461-86-3
The compound features an indole scaffold, which is associated with numerous pharmacological effects. The presence of bromine and morpholine groups enhances its reactivity and biological interactions.
The biological activity of ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate; hydrochloride is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various downstream effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neuronal signaling and cognitive functions.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various bacterial strains.
Case Studies
-
Case Study on Enzyme Inhibition : A study demonstrated that similar indole derivatives inhibited acetylcholinesterase (AChE), enhancing acetylcholine levels in synapses, which could have implications for treating neurodegenerative diseases.
- Results : The IC50 values ranged from 200 to 500 nM for various derivatives tested against AChE.
- Neuroprotective Effects : Another investigation into related compounds indicated potential neuroprotective effects in models of oxidative stress, suggesting that this compound might also confer similar benefits due to its structural analogies.
Comparative Analysis with Similar Compounds
The biological activity of ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate; hydrochloride can be compared to other structurally similar compounds:
Compound Name | Structural Features | Notable Activities |
---|---|---|
Ethyl 6-bromoindole-3-carboxylate | Indole core, no morpholine | Antimicrobial |
Morpholino-substituted indoles | Contains morpholine | Neuroprotective |
These comparisons highlight the unique aspects of ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate; hydrochloride that may confer distinct biological activities.
Properties
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O6.ClH/c1-4-33-25(30)24-19-13-23(34-16(2)29)20(26)14-21(19)28(17-5-7-18(31-3)8-6-17)22(24)15-27-9-11-32-12-10-27;/h5-8,13-14H,4,9-12,15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSKEOJEIFVOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=C(C=C3)OC)CN4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901008165 |
Source
|
Record name | Ethyl 5-(acetyloxy)-6-bromo-1-(4-methoxyphenyl)-2-[(morpholin-4-yl)methyl]-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901008165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88461-87-4 |
Source
|
Record name | Ethyl 5-(acetyloxy)-6-bromo-1-(4-methoxyphenyl)-2-[(morpholin-4-yl)methyl]-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901008165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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